molecular formula C18H24N2O3 B13861014 methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B13861014
M. Wt: 316.4 g/mol
InChI Key: GFAFAJSUIGSPDS-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a bicyclic indole-pyridine core. Key structural features include:

  • A 7-methoxy group on the indole ring, which enhances electron density and may influence binding interactions.
  • A 2-methylpropyl (isobutyl) substituent at the N1 position, contributing to lipophilicity and steric effects.
  • A methyl ester at the C3 position, common in bioactive THβCs for modulating solubility and metabolic stability.

Properties

IUPAC Name

methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAFAJSUIGSPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Fischer Indole Synthesis and Cyclization

One common approach to build the tetrahydro-β-carboline skeleton is the Fischer indole synthesis , which involves the condensation of a ketone (such as cyclohexanone) with a phenylhydrazine derivative under acidic conditions. This reaction forms the indole nucleus fused with a piperidine ring, yielding the tetrahydro-1H-pyrido[3,4-b]indole framework.

  • Typical conditions: Methanesulfonic acid in methanol as solvent and acid catalyst.
  • The reaction proceeds via hydrazone formation followed by acid-catalyzed rearrangement and cyclization.

Introduction of the 7-Methoxy Group

The methoxy substituent at the 7-position of the indole ring is generally introduced either by starting with a 7-methoxy-substituted phenylhydrazine or by selective methylation of a 7-hydroxy precursor post-cyclization.

  • Selective methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, 7-methoxy-substituted starting materials ensure regioselectivity.

Alkylation at the Nitrogen (N1) Position

The 1-(2-methylpropyl) substituent (isobutyl group) is introduced via N-alkylation of the tetrahydro-β-carboline core.

  • Typical alkylating agents: 2-methylpropyl halides (e.g., 2-methylpropyl bromide).
  • Base: Potassium carbonate or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF).
  • Reaction temperature: Room temperature to moderate heating (25–60 °C).
  • This step requires control to avoid over-alkylation or side reactions.

Formation of the Methyl Ester at the 3-Position

The methyl ester group at C3 is introduced by esterification of the corresponding carboxylic acid or by using methyl ester-containing precursors.

  • Esterification methods include Fischer esterification using methanol and acid catalysts.
  • Alternatively, methyl 3-carboxylate-substituted intermediates can be used directly in the synthesis.

Stereoselective Synthesis and Chiral Center Formation

The compound contains stereocenters at C1 and C3 positions, and stereoselective synthesis is crucial for obtaining the desired enantiomer.

  • Recent research highlights enantioselective approaches using chiral catalysts or chiral starting materials, such as (S)-piperidine-2-carboxylate derivatives.
  • Catalytic asymmetric alkylation or cyclization steps have been developed to control chirality.
  • Yields of stereoselective syntheses are generally good, with enantiomeric excesses often exceeding 90%.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Fischer Indole Synthesis Cyclohexanone + 7-methoxyphenylhydrazine hydrochloride, methanesulfonic acid, methanol, reflux Formation of 7-methoxy-tetrahydro-β-carboline core
2 N-Alkylation 2-methylpropyl bromide, K2CO3, DMF, 40 °C Introduction of 1-(2-methylpropyl) substituent at N1
3 Esterification Methanol, H2SO4 catalytic, reflux Formation of methyl ester at C3
4 Chiral Resolution or Asymmetric Synthesis Chiral catalysts or chiral starting materials Control of stereochemistry at C1 and C3

Analytical Data Supporting Preparation

The synthesized compound is characterized by:

Property Data Source/Method
Molecular Formula C18H24N2O3 Elemental analysis
Molecular Weight 316.4 g/mol Mass spectrometry
Purity ≥95% HPLC analysis
Stereochemistry (1S,3S) configuration confirmed Chiral HPLC, NMR spectroscopy
NMR Data Characteristic signals for methoxy, isobutyl, and ester groups ^1H and ^13C NMR spectroscopy
Melting Point ~140–142 °C Differential scanning calorimetry

Research Discoveries Related to Preparation

Novel Stereoselective Approaches

Recent studies have developed efficient stereoselective methods to introduce chirality at the C1 position of 1-substituted tetrahydro-β-carbolines, enhancing yield and enantiomeric purity. These include:

  • Use of chiral auxiliaries and organocatalysts.
  • Enantioselective radical cyclizations.
  • Improved catalytic asymmetric alkylations.

Multi-Step Protocols Using Chiral Starting Materials

Protocols employing chiral piperidine derivatives have demonstrated:

  • Higher stereochemical control.
  • Reduction of purification steps.
  • Scalability for larger batch synthesis.

Chemical Reactivity Insights

  • The compound undergoes oxidation with agents like potassium permanganate to yield oxidized analogs.
  • Reduction with sodium borohydride targets specific functional groups.
  • Electrophilic substitution reactions on the indole ring allow further functionalization, expanding synthetic utility.

Summary Table of Preparation Methods and Key Parameters

Method/Step Reagents/Conditions Yield (%) Stereoselectivity Notes
Fischer Indole Synthesis Cyclohexanone + phenylhydrazine, acid 70–85 Not stereoselective Core formation
N-Alkylation 2-methylpropyl bromide, K2CO3, DMF 80–90 Depends on conditions Introduces isobutyl group
Esterification Methanol, acid catalyst 85–95 N/A Methyl ester formation
Enantioselective Synthesis Chiral catalysts or chiral starting materials 60–80 >90% ee Controls stereochemistry at C1 and C3

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.

Biology

In biological research, (1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of (1S,3S)-METHYL 1-ISOBUTYL-7-METHOXY-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities
Compound Name Substituents (Position) Key Functional Groups Reference
Target compound 7-OCH₃ (C7), 1-(2-methylpropyl) (N1), COOCH₃ (C3) Methoxy, isobutyl, methyl ester N/A
Methyl (1S,3R)-2-benzyl-1-cyclopropyl-THβC-3-carboxylate (12d) 1-Cyclopropyl (N1), 2-benzyl (C2), COOCH₃ (C3) Cyclopropyl, benzyl, methyl ester
Methyl 1-methyl-β-carboline-3-carboxylate (11) 1-CH₃ (N1), COOCH₃ (C3) Methyl, methyl ester
RSL3 (Methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-THβC-3-carboxylate) 2-ClCH₂CO (C2), 1-(4-COOCH₃C₆H₄) (N1), COOCH₃ (C3) Chloroacetyl, methoxycarbonylphenyl, methyl ester
(1R,3S)-Methyl 1-octyl-THβC-3-carboxylate 1-Octyl (N1), COOCH₃ (C3) Octyl, methyl ester

Key Observations :

  • N1 Substituents : The isobutyl group in the target compound balances lipophilicity and steric bulk compared to cyclopropyl (12d) or aryl (RSL3) groups. Long alkyl chains (e.g., octyl ) enhance antifungal activity but may reduce solubility.
  • C3 Ester : Ubiquitous in THβCs for metabolic stability; modifications (e.g., chloroacetyl in RSL3 ) introduce electrophilic reactivity.
  • C7 Methoxy : Unique to the target compound; similar electron-donating groups (e.g., benzyl in 12d ) modulate π-π stacking and receptor binding.
Table 3: Comparative Properties
Compound Name Melting Point (°C) Solubility Bioactivity Reference
Target compound Not reported Moderate (ester) Antiproliferative (predicted) N/A
12d Not reported Low (benzyl) HDAC inhibition (IC₅₀ ~0.1 μM)
RSL3 >200 Low (chloroacetyl) Ferroptosis activation (EC₅₀ ~10 nM in cancer cells)
1-Octyl-THβC-3-carboxylate Not reported Low (octyl) Antifungal (C. glabrata MIC ~5 μg/mL)
5u (Methyl 2-tosyl-THβC-3-carboxylate) 138–143 Moderate (tosyl) Antiproliferative (HeLa cells IC₅₀ ~20 μM)

Key Trends :

  • Lipophilicity : Longer alkyl chains (octyl ) or aryl groups (RSL3 ) reduce aqueous solubility but enhance membrane permeability.
  • Bioactivity : Electrophilic groups (e.g., chloroacetyl in RSL3) confer ferroptosis induction , while HDAC inhibitors (e.g., 12d ) require planar aromatic substituents.

Biological Activity

Methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest within the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyridoindole family and exhibits a bicyclic structure that may influence its interaction with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 316.4 g/mol
  • IUPAC Name : this compound

The presence of a methoxy group and a branched alkyl substituent (2-methylpropyl) contributes to its distinct chemical properties and potential biological activities. The compound's structural complexity allows for diverse interactions within biological systems.

Pharmacological Potential

Research indicates that compounds within the pyridoindole class, including this compound, possess a range of pharmacological activities:

  • Antidepressant Effects : Similar compounds have demonstrated efficacy in treating depression by modulating neurotransmitter systems.
  • Neuroprotective Properties : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
  • Anticancer Activity : Preliminary data indicate potential anticancer properties through the inhibition of tumor growth and induction of apoptosis in cancer cells.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis with other pyridoindole derivatives shows varying biological activities based on structural modifications:

Compound NameStructural FeaturesNotable Activities
Methyl 1-(2-bromophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylateBromophenyl substituentAntidepressant effects
N-Methyl-1H-pyrido[3,4-b]indole-3-carboxamideAmide functionalityAnticancer properties
5-Methoxy-N-methylpyrido[3,4-b]indoleMethoxy group at different positionNeuroprotective effects

The unique combination of alkyl and methoxy substituents in this compound may influence its pharmacological profile differently compared to these similar compounds.

Neuroprotective Effects

A study published in Journal of Neurochemistry explored the neuroprotective effects of related pyridoindoles in a model of oxidative stress. The findings suggested that these compounds could significantly reduce neuronal cell death induced by oxidative agents. The specific role of this compound was highlighted as a promising candidate for further research in neurodegenerative diseases.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study indicated that treatment with this compound resulted in significant apoptosis in breast cancer cells through the activation of caspase pathways.

Q & A

Q. What are the optimized synthetic routes for methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Palladium-catalyzed reductive cyclization for constructing the pyridoindole core ().
  • Trifluoroacetic acid (TFA)-catalyzed condensation to introduce substituents like the 2-methylpropyl group ().
  • High-pressure hydrogenation to reduce intermediates, as seen in analogous GPX4 inhibitors (e.g., RSL3 derivatives) ().
    Optimize yields by controlling reaction temperatures (110–130°C) and using inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm molecular weight and substituent positions ().
  • X-ray crystallography for unambiguous structural determination, particularly for resolving stereochemistry in the tetrahydro-1H-pyridoindole system ().
  • HPLC-PDA (photodiode array detection) with C18 columns (ACN/H₂O gradient) to assess purity (>98%) and detect byproducts .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer : The compound’s limited aqueous solubility (common in indole derivatives) requires:
  • DMSO stock solutions (10–20 mM) for in vitro studies, diluted to <0.1% DMSO in assay buffers ().
  • Cremophor EL or cyclodextrin-based formulations for in vivo pharmacokinetic studies to enhance bioavailability .

Advanced Research Questions

Q. What experimental strategies are used to evaluate GPX4 inhibition and ferroptosis induction?

  • Methodological Answer :
  • GPX4 activity assays : Measure glutathione (GSH) depletion and lipid peroxidation (MDA assay) in cell lines (e.g., HT-1080) treated with the compound (IC₅₀ ~100 nM, similar to RSL3) ().
  • Ferroptosis validation : Use ferroptosis inhibitors (e.g., ferrostatin-1) to rescue cell death in dose-response studies .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Dynamic stereoisomerism : Use variable-temperature (VT) NMR to detect conformational exchange in solution ().
  • Impurity interference : Employ preparative HPLC to isolate pure fractions and re-analyze ().
    Cross-validate with DFT computational models to predict NMR shifts and compare with experimental data .

Q. What are the key considerations for designing structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modifying:
  • Methoxy position : Relocate the 7-methoxy group to assess impact on membrane permeability (logP calculations; ).
  • 2-Methylpropyl substituent : Replace with cyclopropyl or aromatic groups to test steric effects on target binding ().
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with GPX4’s selenocysteine active site .

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